![molecular formula C25H19N3O2 B2776191 5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 902597-75-5](/img/structure/B2776191.png)
5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that features a unique fusion of pyrazole and quinoline rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a mixture of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and ω-bromo-acetophenone in ethanol is heated under reflux to yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Research indicates that compounds within the pyrazoloquinoline family exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Studies have indicated that it may inhibit cancer cell growth through interaction with specific biological targets such as kinases and receptors.
Case Studies
- Inhibition of Protein Kinases : A study highlighted the role of similar compounds in inhibiting essential kinases in Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) analysis revealed that modifications in the quinoline ring significantly affected potency against PfPK6 kinases .
- Biological Interactions : Another investigation focused on how structural variations influence the compound's interactions with enzymes involved in cancer progression. The findings suggested that specific substituents on the pyrazoloquinoline structure enhance binding affinity to target proteins.
Table 2: Summary of Biological Activities
Activity Type | Potential Impact |
---|---|
Antimicrobial | Inhibition of bacterial growth |
Anticancer | Inhibition of tumor cell proliferation |
Kinase Inhibition | Targeting essential kinases in pathogens |
Wirkmechanismus
The mechanism of action of 5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves interaction with various molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory activity.
Thiazoles and Thiazines: Compounds with fused pyrazole rings that exhibit various pharmacological activities.
Uniqueness
5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is unique due to its specific structural features and the combination of pyrazole and quinoline rings, which confer distinct biological properties not found in other similar compounds .
Biologische Aktivität
5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C25H19N3O2, and its molecular weight is 393.4 g/mol.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For example, a mixture of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and ω-bromo-acetophenone in ethanol can be heated under reflux to yield the desired product .
Anticancer Properties
Research indicates that compounds within the pyrazoloquinoline family exhibit various biological activities, particularly against cancer cell lines. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through mechanisms involving the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
A relevant study evaluated the anticancer activity of related pyrazolo compounds against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). The findings indicated that while some derivatives showed promising cytotoxic effects, none of the newly synthesized compounds demonstrated significant activity against the tested cell lines . This suggests that structural modifications may be necessary to enhance their biological efficacy.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Compounds with similar structures have demonstrated activity against various microbial pathogens. The mechanism often involves interaction with specific biological targets such as enzymes or receptors that lead to microbial growth inhibition .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
- Interaction with Receptors : It may interact with specific receptors that mediate cellular responses to growth signals.
These interactions can lead to downstream effects that inhibit cancer cell growth or microbial activity .
Case Study 1: Anticancer Evaluation
In a study examining a series of pyrazolo compounds for anticancer activity, researchers found that while some derivatives exhibited cytotoxicity against MCF-7 and K-562 cells, others did not show significant effects within the tested concentration range. This highlights the variability in biological activity among structurally similar compounds .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of related pyrazoloquinoline derivatives against five different pathogens. The results indicated that certain derivatives displayed promising antimicrobial properties, suggesting a potential therapeutic application for infections .
Summary Table of Biological Activities
Activity Type | Tested Compound | Cell Line/Pathogen | Outcome |
---|---|---|---|
Anticancer | Pyrazolo Derivative | MCF-7 | Limited cytotoxicity observed |
Anticancer | Pyrazolo Derivative | K-562 | No significant inhibition |
Antimicrobial | Related Derivative | Various Pathogens | Promising antimicrobial activity |
Eigenschaften
IUPAC Name |
8-benzyl-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-7-9-18(10-8-16)24-20-14-28(13-17-5-3-2-4-6-17)21-12-23-22(29-15-30-23)11-19(21)25(20)27-26-24/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAISVZEKBQWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.